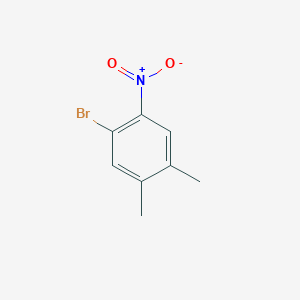

1-Bromo-4,5-dimethyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLRLFDGLUSGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356540 | |

| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53938-24-2 | |

| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

CAS Number: 53938-24-2[1][2][3]

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on practical laboratory use.

Chemical and Physical Properties

This compound is a yellowish crystalline solid.[4] It is a versatile bifunctional molecule, featuring a bromine atom and a nitro group on a dimethylated benzene ring. These functional groups offer orthogonal reactivity, making it a valuable building block for the synthesis of more complex molecules. The bromine atom is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the nitro group can be readily reduced to an amine, providing a site for further functionalization.

| Property | Value | Source |

| CAS Number | 53938-24-2 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | Yellowish crystalline solid | [4] |

| Melting Point | 68-73 °C | [4] |

| Purity | ≥98% | [3][4] |

| Solubility | Insoluble in water, soluble in organic solvents | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline.[1]

Experimental Protocol

Materials:

-

4,5-dimethyl-2-nitroaniline

-

Distilled water

-

48% Hydrobromic acid (HBr) solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

Procedure:

-

Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture at 70 °C for 30 minutes with stirring. Cool the solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11.3 mmol) in water (4 ml) while maintaining the temperature at -5 °C. Stir the resulting diazonium salt solution for 15 minutes.[1]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (24.3 mmol) in 48% HBr (6 ml). Add this freshly prepared CuBr solution to the diazonium salt solution. Heat the reaction mixture at 70 °C for 15 minutes.[1]

-

Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product three times with dichloromethane (20 ml each). Combine the organic layers.[1]

-

Purification: Wash the combined organic phases with 10% NaOH solution (20 ml) and then dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure.[1]

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to obtain this compound as a yellow solid.[1]

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. Two additional singlets would be present in the aliphatic region, corresponding to the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in different chemical environments.

-

IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the nitro group (around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[2]

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the ability to selectively functionalize the bromine and nitro groups.

-

Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds. This is a widely used strategy in the synthesis of biaryl compounds, which are common motifs in drug candidates.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aniline derivative can then be further modified, for example, through acylation, alkylation, or diazotization, to build more complex molecular architectures.

The combination of these two transformations allows for a divergent synthetic approach, where a variety of substituents can be introduced at two different positions on the aromatic ring, making this compound a versatile scaffold in combinatorial chemistry and drug discovery programs.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from 4,5-dimethyl-2-nitroaniline to this compound.

Caption: Synthesis of this compound.

Logical Relationship of Functional Group Transformations

The utility of this compound in synthesis is derived from the sequential or orthogonal manipulation of its two key functional groups.

Caption: Orthogonal functionalization pathways.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in various synthetic pathways. This document is structured to deliver not just data, but also insights into the causality behind the compound's behavior, ensuring a deeper understanding for research and development applications.

Introduction and Chemical Identity

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group, makes it a valuable building block in medicinal chemistry and material science. The relative positions of these functional groups significantly influence its reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Bromo-5-nitro-o-xylene, 2-Bromo-4,5-dimethylnitrobenzene[1]

Core Physical Properties: A Tabulated Summary

The physical characteristics of a compound are critical for its handling, purification, and application in synthetic protocols. The following table summarizes the key physical properties of this compound, compiled from supplier data and computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [2] |

| Melting Point | 68-73 °C | [2] |

| Boiling Point | Not available (Predicted to be high) | [2] |

| Density | 1.591 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

In-Depth Analysis of Physical Properties

Molecular Structure and its Influence

The arrangement of the substituents on the benzene ring is paramount to understanding the physical properties of this compound. The nitro group is a strong electron-withdrawing group, which polarizes the molecule. The methyl groups are electron-donating, and the bromine atom has a mixed effect of being electron-withdrawing inductively and electron-donating through resonance. This interplay of electronic effects dictates the intermolecular forces and, consequently, the physical state and solubility of the compound.

Melting and Boiling Points: A Reflection of Intermolecular Forces

The relatively high melting point of 68-73 °C for a molecule of this size suggests strong intermolecular forces in the solid state.[2] As a crystalline solid, the molecules are packed in a regular lattice, stabilized by dipole-dipole interactions arising from the polar nitro group and van der Waals forces.

Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" governs the solubility of this compound. Its insolubility in water is expected, as the large, nonpolar aromatic ring and methyl groups dominate the overall polarity, despite the presence of the polar nitro group.[2]

Conversely, it is soluble in organic solvents.[2] This is because nonpolar or moderately polar organic solvents can effectively solvate the molecule through van der Waals interactions and, in the case of polar aprotic solvents, dipole-dipole interactions. For drug development purposes, understanding its solubility in various pharmaceutically acceptable solvents would be a critical next step.

Predicted Spectral Data and Structural Elucidation

While experimentally obtained spectra for this compound are not available in public databases, we can predict the key features based on its structure. This is an essential exercise for any researcher working with a novel or sparsely characterized compound.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded and appear further downfield. The proton between the two methyl groups will be more shielded and appear further upfield.

-

Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups, likely in the range of 2.2-2.6 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded (downfield), as will the carbon attached to the bromine. The carbons with methyl groups will be more shielded (upfield).

-

Methyl Carbons: Two signals for the methyl carbons will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1525-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: A weak band in the fingerprint region, typically below 700 cm⁻¹, will indicate the presence of the carbon-bromine bond.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is 230 u, so we would expect to see peaks at m/z 229 and 231. Fragmentation would likely involve the loss of the nitro group and other characteristic cleavages of the aromatic ring.

Experimental Protocol: Determination of Melting Point

The following is a standard, self-validating protocol for the accurate determination of the melting point of a crystalline organic solid like this compound.

Principle

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress the melting point and broaden the melting range. This protocol uses a capillary melting point apparatus.

Materials

-

This compound (sample)

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Melting point apparatus (e.g., Mel-Temp)

Step-by-Step Methodology

-

Sample Preparation: Place a small amount of the crystalline solid on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A sharp melting range (1-2 °C) is indicative of a pure compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for related brominated and nitrated aromatic compounds should be strictly followed. These compounds are generally considered hazardous.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] May cause irritation to the skin, eyes, and respiratory tract.[3][5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

Conclusion

This compound is a compound with well-defined chemical identity and predictable physical properties based on its molecular structure. While comprehensive, peer-reviewed experimental data is limited, the information available from chemical databases and suppliers provides a solid foundation for its use in research and development. The protocols and predictive analyses outlined in this guide are intended to empower researchers to handle and characterize this compound with scientific rigor and safety.

References

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4,5-dimethyl-2-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document covers its chemical structure, properties, synthesis, and predicted spectroscopic data.

Chemical Structure and Identifiers

This compound is an aromatic organic compound with the molecular formula C8H8BrNO2.[1] Its structure consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The IUPAC name for this compound is this compound.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 53938-24-2 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| InChI | InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 |

| InChIKey | BXLRLFDGLUSGQD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C)Br)--INVALID-LINK--[O-] |

| Synonyms | 2-Bromo-4,5-dimethylnitrobenzene, 4-Bromo-5-nitro-o-xylene, Benzene, 1-bromo-4,5-dimethyl-2-nitro- |

Physicochemical Properties

This compound is a solid at room temperature.[3] The following table summarizes its key physicochemical properties.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellowish crystalline solid |

| Melting Point | 68-73 °C |

| Density | 1.591 g/cm³ |

| Solubility | Insoluble in water, soluble in organic solvents |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound:

-

Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.0 equivalent) in a mixture of hydrobromic acid (48%) and water.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution at -5 °C for 15 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (48%).

-

Add the freshly prepared diazonium salt solution to the CuBr solution.

-

Heat the reaction mixture to 70 °C for 15 minutes. Nitrogen gas evolution should be observed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with an aqueous solution of sodium hydroxide (10%) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a yellow solid.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The synthesis of this compound from 4,5-dimethyl-2-nitroaniline proceeds via a Sandmeyer reaction, which is a radical-nucleophilic aromatic substitution. The reaction mechanism involves two main stages: the formation of a diazonium salt (diazotization) and the subsequent copper(I)-catalyzed substitution of the diazonium group with a bromide ion.

The currently accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This transfer generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product and regenerating the copper(I) catalyst.

The following diagram illustrates the key steps of the Sandmeyer reaction mechanism.

Caption: Mechanism of the Sandmeyer reaction.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl protons.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (adjacent to nitro group) | ~7.8 | s |

| Aromatic H (adjacent to bromo group) | ~7.2 | s |

| Methyl Protons | ~2.3 - 2.5 | s |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | ~148 |

| C-Br | ~118 |

| C-CH₃ | ~135-140 |

| C-H | ~125-135 |

| CH₃ | ~19-21 |

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the C-Br bond, and the aromatic C-H and C=C bonds.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230 and 232 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) and successive loss of methyl groups.

Conclusion

This compound is a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and a reliable synthetic protocol. While experimental spectroscopic data is scarce, the predicted data provided herein can serve as a useful reference for researchers working with this compound. The detailed experimental protocol and reaction mechanism information will be particularly useful for those planning to synthesize or use this compound in their research endeavors.

References

Technical Overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a chemical compound utilized as an intermediate in the synthesis of various organic molecules. It is particularly relevant for applications within the pharmaceutical, agrochemical, and specialty chemical industries.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for its application in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| CAS Number | 53938-24-2 | [1][2][3] |

| Appearance | Yellowish crystalline solid | [3] |

| Purity | ≥ 98% | [3][4] |

| Density | 1.591 g/cm³ | [3] |

| Melting Point | 68-73 °C | [3] |

| InChI Key | BXLRLFDGLUSGQD-UHFFFAOYSA-N | [4] |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound.

Starting Material: 4,5-dimethyl-2-nitroaniline

Reagents:

-

Hydrobromic acid (HBr, 48% solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH, 10% solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Diazotization: Dissolve 1.8 mmol of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.[1] Stir the mixture at 70°C for 30 minutes. Cool the solution to -5°C. A solution of 11.3 mmol of NaNO₂ in 4 ml of water is then added.[1] Maintain the system temperature at -5°C for 15 minutes.[1]

-

Sandmeyer Reaction: A freshly prepared solution of 24.3 mmol of CuBr in 6 ml of 48% HBr is added to the reaction mixture.[1] The mixture is then heated to 70°C for 15 minutes.[1]

-

Extraction and Purification: The reaction mixture is extracted three times with 20 ml of dichloromethane.[1] The combined organic phases are washed with 20 ml of 10% NaOH solution and then dried over anhydrous Na₂SO₄.[1] The solvent is removed by filtration and evaporated under reduced pressure.[1]

-

Final Product: The resulting residue is purified by column chromatography (using a PE/EA = 9:1 mobile phase) to yield this compound as a yellow solid.[1] The reported yield for this procedure is 89.4%.[1]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.

Chemical Identity and Properties

IUPAC Name: this compound[1]

This compound is a substituted aromatic hydrocarbon containing a bromo, two methyl, and a nitro group attached to a benzene ring. These functional groups make it a versatile precursor for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | |

| CAS Number | 53938-24-2 | |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 68-73 °C | |

| Density | 1.591 g/cm³ | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer-type reaction.

Experimental Protocol

Materials:

-

4,5-dimethyl-2-nitroaniline

-

Distilled water

-

Hydrobromic acid (HBr, 48% solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH, 10% solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

Procedure:

-

Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture to 70 °C and stir for 30 minutes. Cool the solution to -5 °C. A solution of NaNO₂ (11.3 mmol) in water (4 ml) is then added slowly while maintaining the temperature at -5 °C. The reaction mixture is stirred for an additional 15 minutes.

-

Sandmeyer Reaction: In a separate flask, a solution of CuBr (24.3 mmol) in 48% HBr (6 ml) is freshly prepared. This solution is added to the diazonium salt solution. The mixture is then heated to 70 °C for 15 minutes.

-

Extraction and Purification: The reaction mixture is cooled and extracted three times with dichloromethane (20 ml each). The combined organic layers are washed with a 10% NaOH solution (20 ml) and then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to yield this compound as a yellow solid.

Spectroscopic Characterization

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common functional group in many biologically active compounds. The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

While no specific signaling pathways involving this compound have been identified in the reviewed literature, its role as a building block in the synthesis of potentially bioactive molecules is significant. The general workflow for its application in pharmaceutical synthesis is illustrated below.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate

The diagram below outlines the logical relationship of this compound as a versatile intermediate in the synthesis of target molecules.

Caption: Role of this compound as a chemical intermediate.

References

Solubility Profile of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility based on the physicochemical properties of structurally similar molecules and outlines detailed experimental protocols for its precise determination.

Core Concepts: Predicting Solubility

The solubility of an organic compound is primarily governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. This compound possesses a substituted aromatic ring, making it largely nonpolar. However, the presence of the nitro group (-NO2) introduces a degree of polarity.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in polar protic solvents like water and good solubility in a range of common organic solvents. This is consistent with general observations for substituted nitrobenzenes.

Data Presentation: Expected Qualitative Solubility

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | The polarity of these solvents can interact favorably with the nitro group, while the organic backbone of the solute is compatible with the solvent's overall character. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with limited polarity. |

| Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents can solvate the organic structure of the compound effectively. |

| Alcohols | Methanol, Ethanol | Moderate | The polarity of the hydroxyl group may have some affinity for the nitro group, but the overall nonpolar character of the solute will be the dominant factor. |

| Nonpolar | Hexane, Cyclohexane | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the hydrocarbon portions of the solute. |

| Aqueous | Water | Insoluble | The largely nonpolar structure of this compound prevents significant interaction with the highly polar water molecules.[1] |

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for the experimental determination of the solubility of an organic compound.

Caption: Logical workflow for the experimental determination of solubility.

Experimental Protocols

For accurate quantitative solubility determination, the following established methods are recommended.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

a. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

b. Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

The concentration of the solute in the clear filtrate is then determined using one of the analytical methods described below.

Analytical Methods for Concentration Determination

a. Gravimetric Analysis:

This is a straightforward method for non-volatile solutes.

i. Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the dish.

-

The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

b. UV-Vis Spectroscopy:

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum.

i. Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).

-

Dilute the filtered supernatant from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

This technical guide provides a framework for understanding and determining the solubility of this compound. For drug development and research applications, precise experimental determination of solubility in relevant solvent systems is highly recommended.

References

Spectroscopic and Synthetic Profile of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Bromo-4,5-dimethyl-2-nitrobenzene is a yellowish crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [2][3][4] |

| Molecular Weight | 230.06 g/mol | [2][4] |

| Appearance | Yellowish crystalline solid | [1] |

| Melting Point | 68-73 °C | [1] |

| Purity | >98% | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

| CAS Number | 53938-24-2 | [2][4] |

Synthesis Protocol

A common synthetic route to this compound involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction.[2]

Materials:

-

4,5-dimethyl-2-nitroaniline

-

Distilled water

-

Hydrobromic acid (HBr, 48% solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH, 10% solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

Procedure:

-

Dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.

-

Stir the mixture at 70 °C for 30 minutes.

-

Cool the solution to -5 °C.

-

Add a solution of 780.0 mg (11.3 mmol) of NaNO₂ in 4 ml of water. Maintain the system temperature at -5 °C for 15 minutes.

-

Add a freshly prepared solution of 3.27 g (24.3 mmol) of CuBr in 6 ml of 48% HBr.

-

Heat the reaction mixture at 70 °C for 15 minutes.

-

Extract the mixture three times with 20 ml of dichloromethane.

-

Combine the organic phases and wash with 20 ml of 10% NaOH solution.

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a 9:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain a yellow solid.[2]

Experimental Workflows

The synthesis of this compound can be visualized as a multi-step workflow.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available |

¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | ||

| Data not available |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data follows a logical workflow to elucidate and confirm the structure of the target molecule.

Caption: A diagram showing the logical relationship between different spectroscopic techniques in the structural elucidation of an organic compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-4,5-dimethyl-2-nitrobenzene. The content herein is curated for professionals in research and development, offering in-depth interpretation of spectral data, standardized experimental protocols, and visual representations of molecular and procedural information to facilitate understanding and application in a laboratory setting.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established substituent effects on aromatic chemical shifts and typical proton-proton coupling constants. The electron-withdrawing nitro group is expected to deshield adjacent protons, shifting them downfield, while the methyl groups, being weakly electron-donating, will cause a slight shielding effect. The bromine atom also acts as an electron-withdrawing group through induction but an electron-donating group through resonance, with its net effect being deshielding.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | Singlet | 1H | N/A |

| H-6 | 7.2 - 7.4 | Singlet | 1H | N/A |

| CH₃-4 | 2.3 - 2.5 | Singlet | 3H | N/A |

| CH₃-5 | 2.3 - 2.5 | Singlet | 3H | N/A |

Note: The aromatic protons H-3 and H-6 are predicted to be singlets as they do not have any adjacent protons to couple with (para position to each other). The two methyl groups at positions 4 and 5 are chemically equivalent and are also expected to appear as a single singlet with an integration of 6H, however, due to the asymmetry of the substitution pattern, they are chemically non-equivalent and should appear as two distinct singlets, each with an integration of 3H. The proximity to the different substituents (bromo and nitro groups) will likely cause slight differences in their chemical environments.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A general methodology for acquiring a ¹H NMR spectrum of an aromatic compound like this compound is provided below. This protocol is a standard procedure and may be adapted based on the specific instrumentation and sample characteristics.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1] The choice of solvent can affect the chemical shifts.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step to obtain high-resolution spectra with sharp peaks.

-

-

Data Acquisition:

-

Set the spectrometer to the appropriate frequency for proton detection (e.g., 300, 400, or 500 MHz).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include:

-

Number of scans (typically 8 to 16 for a sample of this concentration).

-

Relaxation delay (D1), typically 1-5 seconds, to allow for full relaxation of the protons between scans.

-

Acquisition time (AT), typically 2-4 seconds.

-

Spectral width (SW) to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to determine the connectivity of the protons.

-

Visualizing Molecular and Experimental Frameworks

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the ¹H NMR analysis of this compound.

Caption: Predicted ¹H NMR signals for this compound.

Caption: General experimental workflow for ¹H NMR analysis.

Discussion of Predicted Spectrum

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to show two distinct singlets corresponding to the protons at the C-3 and C-6 positions. The proton at C-3 is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom, which will result in a significant downfield shift. The proton at C-6 is ortho to the bromine atom and meta to the nitro group, also resulting in a downfield shift, but likely less pronounced than that of H-3.

The two methyl groups at C-4 and C-5 are adjacent to each other. The C-4 methyl group is ortho to the bromine atom, while the C-5 methyl group is meta to the bromine atom. Conversely, the C-5 methyl group is ortho to a methyl group and meta to the nitro group, while the C-4 methyl group is also ortho to a methyl group but para to the nitro group. These differing electronic environments are expected to render them chemically non-equivalent, leading to two separate singlets in the aliphatic region of the spectrum. The integration of each of these four signals (two aromatic and two methyl) will correspond to one proton and three protons, respectively. The absence of ortho or meta coupling for the aromatic protons simplifies this region of the spectrum, making peak assignment more straightforward. The principles of analyzing substituent effects on chemical shifts are crucial for interpreting the spectra of such substituted aromatic compounds.[2][3]

References

Crystal Structure Data for 1-Bromo-4,5-dimethyl-2-nitrobenzene Remains Elusive

A comprehensive search of publicly available scientific databases and chemical literature has revealed no published crystal structure data for the compound 1-Bromo-4,5-dimethyl-2-nitrobenzene. While information regarding its synthesis and basic chemical properties is accessible, the specific crystallographic parameters, such as unit cell dimensions, bond lengths, and bond angles, do not appear to have been determined or, if determined, have not been deposited in common repositories.

For researchers, scientists, and drug development professionals seeking to understand the solid-state conformation and intermolecular interactions of this molecule, this data gap presents a significant challenge. Crystal structure data is fundamental to computational modeling, drug design, and materials science, providing insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid.

While the target compound's crystal structure remains uncharacterized, detailed crystallographic information is available for the closely related compound, 1-Bromo-4-methyl-2-nitrobenzene . This similar structure, lacking one of the methyl groups of the requested compound, may serve as a limited proxy for certain computational or comparative studies. However, it is crucial to note that the seemingly minor difference of a single methyl group can significantly influence crystal packing and molecular conformation.

Synthesis of this compound

Although crystal structure data is unavailable, methods for the synthesis of this compound have been documented. One common route involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer-type reaction with a bromide source.

A logical workflow for the synthesis and potential crystallographic analysis of this compound is outlined below. This diagram illustrates the necessary steps should a researcher endeavor to obtain the crystal structure data.

Figure 1. A generalized workflow for the synthesis and crystallographic analysis of this compound.

Conclusion for Researchers

Professionals in drug development and materials science are advised that any computational work requiring the solid-state structure of this compound would first necessitate experimental determination of its crystal structure. The lack of this foundational data in the public domain underscores an opportunity for further research to characterize this compound fully. Until such data becomes available, researchers may need to rely on theoretical calculations or data from analogous structures, while acknowledging the inherent limitations of these approaches.

An In-depth Technical Guide on the Material Safety of 1-Bromo-4,5-dimethyl-2-nitrobenzene

This guide provides a comprehensive overview of the material safety data for 1-Bromo-4,5-dimethyl-2-nitrobenzene, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data and extrapolates potential hazards from structurally similar compounds.

Section 1: Chemical and Physical Properties

This compound is a yellowish crystalline solid organic compound.[1] It is primarily used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8BrNO2 | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [2][3][4] |

| Appearance | Yellowish crystalline solid | [1] |

| Melting Point | 68-73 °C | [1] |

| Density | 1.591 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| CAS Number | 53938-24-2 | [1][2] |

Section 2: Hazard Identification and Toxicological Profile

Potential Health Effects:

-

Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7][8]

-

Skin Irritation: Expected to cause skin irritation.[4][5][6][7][8]

-

Eye Irritation: Expected to cause serious eye irritation.[4][5][6][7][8]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5][6][7][8][9]

-

Methemoglobinemia: A significant hazard associated with nitrobenzene compounds is the formation of methemoglobin, which can lead to cyanosis (bluish discoloration of the skin) and oxygen deprivation.[5] Effects may be delayed.[5]

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to organs, potentially affecting the liver, blood, and reproductive system.[6]

Table 2: Summary of Potential Toxicological Hazards

| Hazard Category | Potential Effect | Reference Compounds |

| Acute Oral Toxicity | Harmful if swallowed | [4][6][7][8] |

| Acute Dermal Toxicity | Harmful in contact with skin | [4][6][7][8] |

| Acute Inhalation Toxicity | Harmful if inhaled | [4][6][7][8] |

| Skin Corrosion/Irritation | Causes skin irritation | [4][6][7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [4][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [4][6][7][8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Blood, Liver, Reproductive System) | [6] |

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would likely be followed for acute toxicity (oral, dermal, inhalation), irritation (skin, eye), and mutagenicity studies.

Section 3: Safety Precautions and Handling

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. | [5][9][10] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [6][7] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. | [6][7][9] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved particulate respirator. | [9] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [5][6] |

Storage:

-

Store in a tightly closed container.[5]

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[5][6]

-

Keep away from moisture.[1]

Spill and Disposal:

-

Spills: In case of a spill, avoid generating dust.[5] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[5][9][10] Ensure adequate ventilation.[5][10]

-

Disposal: Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[6]

Section 4: Visualized Safety Workflows

To aid researchers in safely managing this chemical, the following workflows have been visualized using Graphviz.

Caption: Workflow for Hazard Assessment and Emergency Response.

References

- 1. 1-Bromo-4 5-dimethyl-2-nitrobenzene CAS:53938-24-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-2,4-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. capotchem.com [capotchem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a versatile chemical intermediate. This document details its nomenclature, chemical and physical properties, synthesis, and potential applications in research and development, with a focus on its relevance to the pharmaceutical and agrochemical industries.

Nomenclature and Synonyms

This compound is systematically named under IUPAC nomenclature. However, it is also known by several other names in commercial and research contexts. A clear understanding of these synonyms is crucial for effective literature and database searches.

| Systematic Name | Synonyms | Registry Numbers |

| This compound | 2-Bromo-4,5-dimethylnitrobenzene | CAS: 53938-24-2[1] |

| 4-Bromo-5-nitro-o-xylene | PubChem CID: 825937[1] | |

| Benzene, 1-bromo-4,5-dimethyl-2-nitro- | ||

| 1-Brom-4,5-dimethyl-2-nitro-benzol | ||

| 2-Brom-4,5-dimethyl-nitrobenzol | ||

| QC-906 |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [2] |

| Melting Point | 68-73 °C | [2] |

| Density | 1.591 g/cm³ | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (position 3) | 7.8 - 8.0 | s | 1H |

| Aromatic H (position 6) | 7.2 - 7.4 | s | 1H |

| Methyl H (position 4) | ~2.3 | s | 3H |

| Methyl H (position 5) | ~2.3 | s | 3H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | 148 - 152 |

| C-Br | 118 - 122 |

| C-CH₃ (position 4) | 138 - 142 |

| C-CH₃ (position 5) | 135 - 139 |

| C-H (position 3) | 130 - 134 |

| C-H (position 6) | 125 - 129 |

| -CH₃ (position 4) | 19 - 21 |

| -CH₃ (position 5) | 19 - 21 |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The primary synthetic route to this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement of the diazonium group.[3]

Starting Material: 4,5-dimethyl-2-nitroaniline

Reagents and Solvents:

-

4,5-dimethyl-2-nitroaniline

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH), 10% solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

-

Distilled water

Procedure:

-

Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% HBr. Heat the mixture to 70°C and stir for 30 minutes. Cool the solution to -5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (a slight excess) while maintaining the temperature at -5°C. Stir the resulting diazonium salt solution for 15 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% HBr. Add this freshly prepared CuBr solution to the cold diazonium salt solution. Heat the reaction mixture to 70°C for 15 minutes.

-

Work-up and Purification: After cooling to room temperature, extract the mixture three times with dichloromethane. Combine the organic layers and wash with a 10% NaOH solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1) eluent to yield this compound as a yellow solid.[3] A reported yield for a similar reaction is 89.4%.[3]

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, including antimicrobial and anticancer properties.

The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells. This reduction can lead to the formation of reactive nitrogen species that can induce cellular damage, providing a basis for their therapeutic potential.

Hypothesized Mechanism of Action for Nitroaromatic Compounds

Caption: General mechanism of action for nitroaromatic compounds.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the bromo and nitro functional groups allows for a variety of chemical transformations.

The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). This amine can then be further functionalized.

Logical Relationship of this compound in Synthesis

Caption: Synthetic utility of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological activities and the development of novel synthetic methodologies will continue to enhance its value as a key chemical intermediate.

References

Navigating the Unseen Risks: A Technical Guide to the Health and Safety Hazards of 1-Bromo-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its health and safety hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth analysis of the potential hazards associated with this compound, based on data from structurally similar compounds and established toxicological principles for nitroaromatic compounds. Due to the limited availability of specific toxicological data for this exact molecule, this guide emphasizes a precautionary approach, drawing inferences from closely related chemical structures.

I. Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-4-nitrobenzene | 4,5-Dimethyl-2-nitroaniline |

| CAS Number | 53938-24-2[1] | 586-78-7 | 6972-71-0[2] |

| Molecular Formula | C₈H₈BrNO₂[1] | C₆H₄BrNO₂[3] | C₈H₁₀N₂O₂[2] |

| Molecular Weight | 230.06 g/mol [1] | 202.01 g/mol [3] | 166.18 g/mol [2] |

| Appearance | Yellowish crystalline solid[4] | Light yellow powder solid | Brown powder solid[2] |

| Melting Point | 68-73 °C[4] | 125 - 127 °C | 138 - 143 °C[2] |

| Boiling Point | Not available | 256.6 °C | Not available[2] |

| Solubility | Insoluble in water, soluble in organic solvents[4] | Insoluble in water | No information available[2] |

Table 2: GHS Hazard Classifications for Structurally Similar Compounds

| Hazard Class | 1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer)[5] | 4,5-Dimethyl-2-nitroaniline[2] | 1-Bromo-2-nitrobenzene[6] |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Category 3 (Toxic if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | Category 4 (Harmful in contact with skin) | Category 3 (Toxic in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | Category 4 (Harmful if inhaled) | - |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation)[6] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation)[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (Respiratory system) | Category 3 (May cause respiratory irritation)[6] |

Note: The GHS classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals. The categories range from 1 (most severe) to 5 (least severe).

II. Health and Safety Hazards

Based on the data from analogous compounds, this compound is anticipated to present the following health and safety hazards:

-

Acute Toxicity : It is likely harmful if swallowed, inhaled, or absorbed through the skin.[2][5] Exposure can lead to systemic toxicity.

-

Skin and Eye Irritation : The compound is expected to cause skin and serious eye irritation upon contact.[2][5][6]

-

Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[2][5][6]

-

Methemoglobinemia : A significant hazard associated with nitroaromatic compounds is the induction of methemoglobinemia. This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.

-

Carcinogenicity and Mutagenicity : While no specific data exists for this compound, some xylidine isomers are classified as possible human carcinogens.[7] Aromatic amines, which can be metabolites of nitroaromatic compounds, are a class of chemicals with known carcinogenic potential.

III. Experimental Protocols

For the safety assessment of this compound, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide a framework for such evaluations.

A. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a sequential test that uses a minimum number of animals to estimate the LD50 (the dose lethal to 50% of the test animals).

-

Animal Selection : Healthy, young adult rodents (usually rats), from a single sex (typically females as they are often more sensitive).

-

Housing and Fasting : Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration : The test substance is administered orally by gavage in a single dose. The dose for the first animal is selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

-

Sequential Dosing : The dose for the next animal is adjusted up or down depending on the outcome for the previous animal (survival or death).

-

Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis : The LD50 is calculated using the maximum likelihood method.

B. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Test System : A commercially available Reconstructed Human Epidermis (RhE) model.

-

Test Procedure :

-

A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

The test chemical is then removed by washing.

-

The tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT assay). The viability of the treated tissue is compared to that of a negative control.

-

Classification : A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

IV. Visualizations

The following diagrams illustrate key concepts related to the health and safety of this compound.

Caption: Workflow for hazard identification of a novel chemical.

References

- 1. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]

- 4. 1-Bromo-4 5-dimethyl-2-nitrobenzene CAS:53938-24-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. 1-Bromo-2,4-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Substituted Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on substituted nitrobenzenes. The presence of a nitro group, a potent deactivating group, profoundly influences the reactivity of the aromatic ring and the regioselectivity of subsequent substitutions. Understanding these effects is paramount for the rational design of synthetic routes in medicinal chemistry and materials science. This document delves into the theoretical underpinnings, presents quantitative data, details experimental protocols for key reactions, and provides visual representations of the underlying chemical principles.

Theoretical Background: The Influence of the Nitro Group and Other Substituents

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both a negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). This dual nature has two major consequences for electrophilic aromatic substitution:

-

Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2] Compared to benzene, nitrobenzene can be millions of times less reactive in EAS reactions.[3] This deactivation often necessitates harsher reaction conditions, such as higher temperatures and stronger acid catalysts, to achieve substitution.[2]

-

Meta-Directing Effect: The resonance structures of nitrobenzene reveal that the electron density is significantly reduced at the ortho and para positions, which bear a partial positive charge. Consequently, the meta positions are the least deactivated and are the preferred sites for electrophilic attack.[1]

When a second substituent is present on the nitrobenzene ring, the overall reactivity and the position of the incoming electrophile are determined by the combined electronic effects of both groups. The directing effects of various substituents are summarized below:

-

Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the ring, increasing its reactivity. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups.

-

Deactivating Groups (Ortho-, Para-Directing): Halogens (-F, -Cl, -Br, -I) are an exception, as they are deactivating due to their inductive effect but direct incoming groups to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance.

-

Deactivating Groups (Meta-Directing): These groups strongly withdraw electron density from the ring. Besides the nitro group, this category includes carbonyl compounds (-CHO, -COR), nitriles (-CN), and sulfonic acids (-SO₃H).

In cases where the directing effects of the existing substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. However, steric hindrance can also play a significant role in determining the final product distribution.

Common Electrophilic Aromatic Substitution Reactions on Substituted Nitrobenzenes

This section explores several key EAS reactions, providing quantitative data on isomer distribution and detailed experimental protocols.

Nitration

Nitration is the introduction of a second nitro group onto a substituted nitrobenzene, typically using a mixture of concentrated nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO₂⁺).

| Starting Material | Electrophile | Product Isomer Distribution (%) | Overall Yield (%) | Reference |

| Chlorobenzene | NO₂⁺ | ortho-Dichloronitrobenzene: 34-36 | 98 | [4][5] |

| para-Dichloronitrobenzene: 63-65 | ||||

| meta-Dichloronitrobenzene: ~1 | ||||

| Toluene | NO₂⁺ | ortho-Nitrotoluene: 58.5 | High | [1][6] |

| para-Nitrotoluene: 37 | ||||

| meta-Nitrotoluene: 4.5 | ||||

| p-Nitrotoluene | NO₂⁺ | 2,4-Dinitrotoluene | 96 | [7] |

| Toluene (dinitration) | NO₂⁺ | 2,4-Dinitrotoluene: ~80 | High | [7][8] |

| 2,6-Dinitrotoluene: ~20 | ||||

| o-Nitrotoluene | NO₂⁺ | 2,4-Dinitrotoluene: ~67 | High | [7] |

| 2,6-Dinitrotoluene: ~33 |

This protocol describes a continuous operation for the synthesis of 2,4-dinitrotoluene.

Materials:

-

p-Nitrotoluene

-

Mixed acid (containing equimolar nitric acid)

Procedure:

-

The nitration of p-nitrotoluene is carried out with mixed acid under controlled conditions in a continuous operation.

-

For tighter control of the process, cocurrent flow is utilized in each step to separate the mono- and dinitration stages, with countercurrent flow between them to prevent under- or over-nitration.

-

After the nitration is complete, if the separation of the resulting emulsion is challenging, the introduction of pure product can facilitate rapid separation.

-

This process typically yields 96% of 2,4-dinitrotoluene.

Safety Precautions:

-

Nitration reactions are highly exothermic and can be explosive if not properly controlled.

-

Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

Halogenation

Halogenation of substituted nitrobenzenes introduces a halogen atom (Cl, Br) onto the aromatic ring. Due to the deactivating nature of the nitro group, this reaction often requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) and elevated temperatures.

| Starting Material | Reagents | Product Isomer Distribution (%) | Reference |

| Nitrobenzene | Cl₂ / FeCl₃ | meta-Chloronitrobenzene: Predominant | [9] |

| ortho-Chloronitrobenzene: Minor | |||

| para-Chloronitrobenzene: Minor |

Materials:

-

Nitrobenzene

-

Sublimed Iron(III) chloride (FeCl₃)

-